3-Benzhydryl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
Description
Properties
IUPAC Name |
3-benzhydryl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3OS/c29-25(27-24(21-9-3-1-4-10-21)22-11-5-2-6-12-22)28(17-20-14-16-30-19-20)18-23-13-7-8-15-26-23/h1-16,19,24H,17-18H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMVFXSTDBYILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)N(CC3=CSC=C3)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzhydryl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzhydryl Isocyanate: Benzhydryl chloride reacts with potassium cyanate to form benzhydryl isocyanate.
Preparation of Pyridin-2-ylmethylamine: Pyridine-2-carboxaldehyde is reduced to pyridin-2-ylmethylamine using a reducing agent like sodium borohydride.
Synthesis of Thiophen-3-ylmethylamine: Thiophene-3-carboxaldehyde undergoes a similar reduction to form thiophen-3-ylmethylamine.
Coupling Reaction: Benzhydryl isocyanate is reacted with pyridin-2-ylmethylamine and thiophen-3-ylmethylamine under controlled conditions to form the final urea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the pyridinyl or thiophenyl groups, potentially altering their electronic properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Benzhydryl sulfoxide, benzhydryl sulfone.
Reduction Products: Reduced pyridinyl or thiophenyl derivatives.
Substitution Products: Functionalized derivatives with various substituents at the benzhydryl or pyridinyl positions.
Scientific Research Applications
Chemistry
In chemistry, 3-Benzhydryl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a ligand in receptor studies or as a probe in biochemical assays. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural features suggest potential activity as an inhibitor of specific enzymes or receptors, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Benzhydryl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse modes of action, including competitive inhibition, allosteric modulation, or covalent modification of targets.
Comparison with Similar Compounds
Similar Compounds
3-Benzhydryl-1-(pyridin-2-ylmethyl)urea: Lacks the thiophenyl group, potentially altering its chemical and biological properties.
1-(Pyridin-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea: Lacks the benzhydryl group, which may affect its stability and reactivity.
3-Benzhydryl-1-(thiophen-3-ylmethyl)urea: Lacks the pyridinyl group, impacting its electronic properties and potential interactions.
Uniqueness
3-Benzhydryl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is unique due to the combination of benzhydryl, pyridinyl, and thiophenyl groups within a single molecule. This structural complexity provides a versatile platform for exploring a wide range of chemical reactions and biological interactions, distinguishing it from simpler analogs.
Biological Activity
3-Benzhydryl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a complex organic compound that has attracted attention in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activity, synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzhydryl group, a pyridine ring, and a thiophene ring linked through a urea functional group. Its molecular formula is , with a molecular weight of 364.5 g/mol. The presence of these diverse functional groups contributes to its unique biological activities.
Anticancer Properties
Research indicates that derivatives of urea compounds, including this compound, exhibit significant anticancer activities. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
In vitro studies have demonstrated that certain urea derivatives can reduce the activity of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in cancer progression. For example, one study reported that a related compound reduced GSK-3β activity by more than 57% at a concentration of 1.0 μM .
Antimicrobial Activity
The compound is also being investigated for its antimicrobial properties . Urea derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds are often in the low micromolar range, indicating potent antimicrobial effects .
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The urea linkage and aromatic rings suggest potential binding through hydrogen bonding and π-π interactions, affecting protein function and activity .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Preparation of Intermediate Compounds : This may include the synthesis of pyridine and thiophene derivatives.
- Coupling Reactions : The benzhydryl amine is reacted with the pyridine derivative under controlled conditions to form the final urea compound .
Research Applications
The versatility of this compound makes it useful in various scientific domains:
- Medicinal Chemistry : Investigated for potential therapeutic applications in treating cancer and infections.
- Chemical Biology : Used as a building block for synthesizing more complex molecules.
Summary of Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Benzhydryl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea, and how can reaction parameters be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the benzhydryl core followed by sequential functionalization of the pyridine and thiophene moieties. Key steps include:
- Cyclization : Gold(I)-catalyzed cyclization of alkynyl precursors to form the heterocyclic backbone .
- Urea Linkage Formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to connect the pyridinylmethyl and thiophenylmethyl groups to the urea core .
- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (50–80°C), and stoichiometric ratios of reagents to improve yields (>70%) .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns and confirm the absence of unreacted intermediates (e.g., pyridine proton shifts at δ 8.2–8.5 ppm) .
- Mass Spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]+ calculated for C₂₅H₂₄N₃OS: 406.16) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the benzhydryl group and urea geometry .
Q. What are the key solubility and stability challenges associated with this compound under physiological conditions, and how can formulation strategies mitigate them?
- Methodological Answer :
- Solubility : Low aqueous solubility (<0.1 mg/mL) due to hydrophobic benzhydryl and thiophene groups. Strategies include:
- Co-solvents : Use of DMSO/PEG mixtures for in vitro assays .
- Nanoparticle Encapsulation : Enhances bioavailability for in vivo studies .
- Stability : Susceptibility to hydrolysis at the urea linkage in acidic environments (pH <5). Stabilize via lyophilization or buffer optimization (pH 7.4) .
Advanced Research Questions
Q. How can computational methods aid in predicting the compound's biological targets and binding mechanisms?
- Methodological Answer :
- Molecular Docking : Screen against kinase or GPCR libraries (e.g., AutoDock Vina) to identify potential targets like EGFR (docking score < -8.5 kcal/mol) .
- MD Simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD < 2.0 Å for kinase-inhibitor complexes) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., pyridine vs. thiophene) with IC₅₀ values to guide structural modifications .
Q. What experimental approaches are effective in resolving discrepancies between in vitro enzymatic inhibition data and cellular activity?
- Methodological Answer :
- Off-Target Profiling : Use kinome-wide selectivity screens (e.g., KINOMEscan) to identify competing targets .
- Cellular Uptake Studies : Measure intracellular concentrations via LC-MS to rule out permeability limitations .
- Metabolite Identification : Incubate with liver microsomes to detect inactive metabolites (e.g., hydroxylation at benzhydryl positions) .
Q. What strategies are recommended for establishing structure-activity relationships (SAR) when modifying the benzhydryl or thiophene moieties?
- Methodological Answer :
- Fragment Replacement : Substitute benzhydryl with biphenyl or naphthyl groups to assess steric effects on target binding .
- Electron-Withdrawing Modifications : Introduce fluorine or cyano groups to thiophene to enhance π-stacking with aromatic residues in active sites .
- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding features (e.g., urea carbonyl interactions) .
Q. How should researchers design experiments to investigate the compound's pharmacokinetic profile, including absorption and metabolism?
- Methodological Answer :
- Caco-2 Assays : Measure apparent permeability (Papp) to predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s suggests moderate bioavailability) .
- Plasma Protein Binding : Use equilibrium dialysis to quantify free fraction (e.g., >90% bound to albumin limits efficacy) .
- In Vivo PK Studies : Administer IV/PO doses in rodent models to calculate AUC, t₁/₂, and clearance rates .
Q. What analytical methods are most effective for detecting degradation products during long-term stability studies?
- Methodological Answer :
- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .
- HPLC-PDA/MS : Monitor for hydrolyzed urea (m/z 168.08) or oxidized thiophene (m/z +16) .
- Accelerated Stability Testing : Use Arrhenius plots to predict shelf-life under standard storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
